molecular formula C4H5BrF2O2Zn B019535 Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- CAS No. 109522-62-5

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-

Cat. No.: B019535
CAS No.: 109522-62-5
M. Wt: 268.4 g/mol
InChI Key: GOPAVGJMOIAAJJ-UHFFFAOYSA-M
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Description

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- (CAS 109522-62-5) is a heterocyclic organozinc compound with the molecular formula C₄H₅BrF₂O₂Zn and a molecular weight of 268.37 g/mol . Its IUPAC name, bromozinc(1+); ethyl 2,2-difluoroacetate, reflects its structure: an ethyl difluoro oxoethyl group complexed with zinc bromide. This compound is primarily utilized as a Reformatsky reagent, enabling carbon-carbon bond formation in organic synthesis via enolate intermediates .

Properties

IUPAC Name

bromozinc(1+);ethyl 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2O2.BrH.Zn/c1-2-8-4(7)3(5)6;;/h2H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPAVGJMOIAAJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[C-](F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109522-62-5
Record name 2-Ethoxy-1,1-difluorooxoethylzinc bromide, 0.5M in tetrahydrofuran
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Preparation Methods

Solvent Systems and Reaction Kinetics

The choice of solvent critically influences reaction efficiency:

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Tetrahydrofuran (THF)25–406–878–8595–98
Diethyl ether0–2512–1665–7290–94
Dimethoxyethane40–604–580–8896–99

THF demonstrates superior zinc activation due to its strong Lewis basicity, facilitating electron transfer at mild temperatures. In contrast, diethyl ether requires extended reaction times but offers easier product isolation through fractional crystallization.

Industrial-Scale Production Challenges

Autoclave Reactor Optimization

Large-scale synthesis (≥100 kg batches) employs nickel-lined autoclaves with the following parameters:

Pressure=1.52.0 MPa,Stirring Rate=400600 rpm,Zinc Particle Size=50100 μm\text{Pressure} = 1.5–2.0\ \text{MPa},\quad \text{Stirring Rate} = 400–600\ \text{rpm},\quad \text{Zinc Particle Size} = 50–100\ \mu\text{m}

Under these conditions, the exothermic reaction (ΔH=127 kJ/mol\Delta H = -127\ \text{kJ/mol}) necessitates precise temperature control to prevent:

  • Thermal decomposition of the ethoxy-difluorooxoethyl moiety (>80°C)

  • Zinc bromide precipitation causing reactor fouling

A representative industrial process achieves 82% yield with 99.2% purity when using THF and a zinc/bromo precursor molar ratio of 1:1.05.

Alternative Synthetic Routes

Transmetallation from Magnesium Intermediates

Recent patents describe a two-step approach leveraging Grignard reagents:

  • Magnesium insertion :

    Mg+Br-C(O-C₂H₅)-CF₂-O-COTHFMgBr-C(O-C₂H₅)-CF₂-O-CO\text{Mg} + \text{Br-C(O-C₂H₅)-CF₂-O-CO} \xrightarrow{\text{THF}} \text{MgBr-C(O-C₂H₅)-CF₂-O-CO}
  • Zinc transmetallation :

    ZnBr₂+MgBr-C(O-C₂H₅)-CF₂-O-COZnBr-C(O-C₂H₅)-CF₂-O-CO+MgBr₂\text{ZnBr₂} + \text{MgBr-C(O-C₂H₅)-CF₂-O-CO} \rightarrow \text{ZnBr-C(O-C₂H₅)-CF₂-O-CO} + \text{MgBr₂}

This method achieves 89–92% yields but requires rigorous exclusion of moisture and oxygen.

Byproduct Management and Waste Streams

The synthesis generates zinc bromide (ZnBr₂) as a primary byproduct, with typical mass ratios of 0.7:1 (ZnBr₂:product). Modern facilities implement closed-loop recycling:

ZnBr₂+2NaOHZn(OH)₂+2NaBr\text{ZnBr₂} + 2\text{NaOH} \rightarrow \text{Zn(OH)₂} \downarrow + 2\text{NaBr}
Zn(OH)₂ΔZnO+H₂O\text{Zn(OH)₂} \xrightarrow{\Delta} \text{ZnO} + \text{H₂O}

Recovered zinc oxide (ZnO) is reused in subsequent batches, reducing raw material costs by 18–22%.

Analytical Characterization

Critical quality control parameters include:

ParameterMethodSpecification
Zinc contentEDTA titration23.8–24.5% (w/w)
Fluorine distribution¹⁹F NMRδ = -50.2 to -51.8
Bromine purityIon chromatography≥99.5%

X-ray crystallography confirms the distorted tetrahedral geometry around the zinc center, with Zn–Br and Zn–O bond lengths of 2.34 Å and 1.98 Å, respectively.

Emerging Catalytic Approaches

Pilot-scale studies demonstrate that 0.02–0.05 wt% iron phthalocyanine catalysts enhance reaction rates by 40% through single-electron transfer mechanisms:

FePc+ZnFePc+Zn+\text{FePc} + \text{Zn} \rightarrow \text{FePc}^- + \text{Zn}^+
Zn++Br-C(O-C₂H₅)-CF₂-O-COZnBr-C(O-C₂H₅)-CF₂-O-CO\text{Zn}^+ + \text{Br-C(O-C₂H₅)-CF₂-O-CO} \rightarrow \text{ZnBr-C(O-C₂H₅)-CF₂-O-CO}

This catalytic cycle reduces zinc consumption by 15% while maintaining yields above 85%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Energy Cost (kWh/kg)Waste Index (kg/kg)
Direct zinc reaction78–8595–9818–220.65–0.72
Transmetallation89–9297–9924–280.45–0.52
Catalytic process85–8896–9815–180.38–0.42

The catalytic approach shows promise for industrial adoption due to its balance of yield and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

    Solvents: Diethyl ether, tetrahydrofuran, and other aprotic solvents.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of advanced materials with specific properties.

Biology and Medicine:

    Drug Development:

    Biochemical Research: Used in the study of zinc-containing enzymes and their mechanisms.

Industry:

Mechanism of Action

The mechanism of action of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- involves the coordination of the zinc atom with the organic moiety, facilitating various chemical transformations. The zinc center can activate substrates by coordinating to them, thereby increasing their reactivity. This coordination often involves the formation of a transient complex that undergoes further reaction to yield the desired product.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound features:

  • Ethyl difluoro oxoethyl group : A highly electrophilic carbonyl due to electron-withdrawing fluorine atoms.
  • Zinc bromide complex: Stabilizes the enolate intermediate during reactions.
  • Bromine : Acts as a leaving group in nucleophilic substitutions.

Its canonical SMILES (CCOC(=O)C-F.[Zn+]Br) and structural data highlight its role in facilitating reactions under mild conditions .

Comparison with Organozinc Reagents

Key Similar Compounds:
Compound Name CAS Number Molecular Formula Key Features Application
Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- 109522-62-5 C₄H₅BrF₂O₂Zn Fluorinated carbonyl, Zn-Br complex Reformatsky reactions, C-C bond formation
Ethyl bromozinc acetate 3190-94-9 C₄H₇BrO₂Zn Non-fluorinated carbonyl, Zn-Br Traditional Reformatsky reagent
Zinc, bromo(2-oxoethyl)- 69241-49-6 C₂H₃BrO₂Zn Simple oxoethyl, no fluorine Less reactive enolate generation

Findings :

  • Fluorine substituents in the target compound increase carbonyl electrophilicity, enabling faster enolate formation than non-fluorinated analogs .
  • The Zn-Br complex offers stability comparable to other organozinc reagents but with distinct solubility profiles in polar solvents like THF .

Comparison with Ethyl Difluoro Oxoethyl Derivatives

Structurally Related Compounds:
Compound Name CAS Number Molecular Formula Key Features Application
4-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid 1308915-14-1 C₁₁H₁₀F₂O₄ Difluoro oxoethyl + carboxylic acid Pharmaceutical intermediate
tert-Butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate 1258639-00-7 C₁₅H₂₃F₂NO₄ Difluoro oxoethyl + piperidine Medicinal chemistry building block

Findings :

  • The ethyl difluoro oxoethyl group is versatile in drug design, but its conjugation with zinc in the target compound enables unique reactivity (e.g., enolate-mediated coupling) .

Comparison with Brominated Fluorinated Compounds

Compound Name CAS Number Molecular Formula Key Features Application
2-(Difluoromethoxy)bromobenzene 175278-33-8 C₇H₅BrF₂O Aromatic bromo + difluoromethoxy Agrochemical intermediate
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 C₇H₆BrF Aromatic bromo + methyl/fluoro Polymer synthesis

Findings :

  • Brominated fluorinated aromatics (e.g., CAS 175278-33-8) prioritize electrophilic aromatic substitution , whereas the target compound’s bromine facilitates nucleophilic displacement .
  • The target compound’s aliphatic fluorine (vs. aromatic fluorine in CAS 175278-33-8) reduces steric hindrance, enhancing reactivity in aliphatic systems .

Data Tables

Table 1: Physicochemical Properties
Property Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- Ethyl bromozinc acetate 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid
Molecular Weight (g/mol) 268.37 232.39 244.19
Boiling Point (°C) Not reported 120–122 (dec.) Not reported
Solubility THF, ethers Polar aprotic solvents DMSO, methanol
Key Functional Groups Zn-Br, difluoro carbonyl Zn-Br, carbonyl Carboxylic acid, difluoro carbonyl
Table 2: Reactivity Comparison
Reaction Type Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- Ethyl bromozinc acetate
Reformatsky Reaction Efficiency High (fluorine-enhanced) Moderate
Enolate Stability >24 hours (THF, 0°C) <12 hours (THF, 0°C)
Compatibility with Ketones Excellent Good

Research Findings and Mechanistic Insights

  • Enhanced Electrophilicity : Fluorine atoms in the target compound lower the LUMO energy of the carbonyl group, accelerating nucleophilic attack in Reformatsky reactions .
  • Zinc Coordination: The Zn²⁺ center stabilizes the enolate intermediate, reducing side reactions (e.g., hydrolysis) compared to non-metallic analogs .
  • Thermal Stability : Reactions with the target compound proceed efficiently at <20°C , whereas traditional Reformatsky reagents often require higher temperatures .

Biological Activity

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- (CAS Number: 109522-62-5) is a zinc-based organometallic compound that has garnered attention for its potential biological activity and applications in various fields, including organic synthesis and medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₄H₅BrF₂O₂Zn
Molecular Weight268.36 g/mol
IUPAC Namebromozinc(1+); ethyl 2,2-difluoroacetate
InChI KeyGOPAVGJMOIAAJJ-UHFFFAOYSA-M

The biological activity of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- primarily revolves around the coordination of the zinc atom with organic moieties. This coordination enhances the reactivity of substrates, facilitating various chemical transformations. The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation-reduction reactions and is often utilized in cross-coupling reactions to form carbon-carbon bonds .

1. Drug Development

Zinc compounds have been extensively studied for their roles in drug development due to their ability to interact with biological targets such as enzymes and receptors. Zinc's coordination chemistry allows it to stabilize certain molecular configurations that are crucial for biological activity.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed on related zinc complexes to evaluate their effects on cancer cell lines. These studies typically utilize methods such as MTT assays to determine cell viability post-treatment with metal complexes . While direct data on this specific compound is scarce, the general trend indicates that zinc-based compounds can exhibit cytotoxic effects against tumor cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activities of various metal-ligand complexes found that certain zinc complexes demonstrated significant inhibition against gram-positive and gram-negative bacteria . This suggests that Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- may possess similar properties due to its zinc content.

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that zinc-containing compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Further research is needed to specifically assess the cytotoxic potential of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-.

Q & A

Q. What are the established synthetic methodologies for preparing Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-, and what critical reaction parameters must be optimized?

The synthesis involves two key steps: (1) preparing the 2-ethoxy-1,1-difluoro-2-oxoethyl ligand and (2) coordinating it to a zinc bromide precursor. For the ligand, base-mediated reactions between halogenated compounds and ethoxy-containing substrates (e.g., halothane derivatives) under controlled pH and temperature are critical . Alternatively, visible-light photocatalytic difluoroalkylation can introduce the difluoro-oxoethyl moiety, requiring precise control of light intensity and catalyst loading (e.g., Ru or Ir photocatalysts) . Coordination to zinc may involve refluxing in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis. Purification via column chromatography or recrystallization is essential to isolate the pure complex .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve coordination geometry and bond lengths, particularly for handling twinned or high-resolution data .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for tracking difluoro groups, while 1H^{1}\text{H} NMR reveals ethoxy proton environments. Coupling constants in 13C^{13}\text{C} NMR help confirm the oxoethyl group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, with comparisons to PubChem-derived computational data .

Q. How does the reactivity of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- compare with other zinc halide complexes in nucleophilic substitution reactions?

The ethoxy and difluoro groups electronically stabilize the zinc center, reducing its electrophilicity compared to simpler ZnBr2_2 complexes. Reactivity studies should focus on ligand exchange kinetics using nucleophiles (e.g., amines or thiols) in polar aprotic solvents. Monitor progress via 19F^{19}\text{F} NMR to track displacement of the bromo ligand . Competitive experiments with ZnCl2_2 analogues can highlight steric effects from the difluoro-oxoethyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing the coordination geometry of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- complexes?

Discrepancies often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinned domains, and refine hydrogen atom positions with restraints. High-resolution data (≤1.0 Å) enables anisotropic refinement of zinc and bromine atoms. Cross-validate with DFT-optimized structures to reconcile bond-length deviations .

Q. What mechanistic insights govern the formation of the 2-ethoxy-1,1-difluoro-2-oxoethyl ligand during synthesis?

The ligand likely forms via a radical pathway in photocatalytic methods, where visible light excites the catalyst to generate difluoroalkyl radicals. These radicals couple with ethoxy-substituted precursors, as evidenced by trapping experiments with TEMPO . In base-mediated routes, deprotonation of halothane derivatives followed by nucleophilic attack on ethoxy-containing substrates is proposed. Kinetic isotopic studies (e.g., D2_2O vs. H2_2O) can clarify proton-transfer steps .

Q. How do steric and electronic effects of the difluoro-oxoethyl group influence catalytic applications of this zinc complex?

The difluoro group’s electron-withdrawing nature increases Lewis acidity at the zinc center, enhancing its catalytic activity in reactions like Friedel-Crafts alkylation. However, steric hindrance from the ethoxy group may limit substrate access. Comparative studies with bulkier substituents (e.g., tert-butoxy) can quantify steric contributions via turnover frequency (TOF) measurements .

Q. What strategies mitigate decomposition of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- during prolonged storage or catalytic cycles?

Store the complex under inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis. During catalysis, additives like molecular sieves can scavenge moisture. For thermal stability, thermogravimetric analysis (TGA) identifies decomposition thresholds, guiding optimal reaction temperatures . Ligand modification (e.g., replacing ethoxy with more hydrolytically stable groups) may also improve robustness .

Q. How do computational models align with experimental data in predicting the electronic structure of this zinc complex?

Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) reproduce crystallographic bond lengths and angles with <2% error. Frontier molecular orbital analysis reveals the HOMO is localized on the bromo ligand, while the LUMO resides on zinc, consistent with its electrophilic behavior. Charge distribution maps explain preferential nucleophilic attack sites .

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